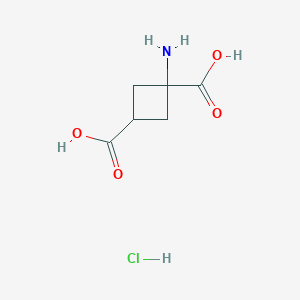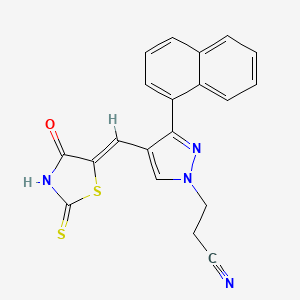
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C20H14N4OS2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
Synthesis of Heterocyclic Compounds : Compounds with structural features similar to the query compound have been synthesized for evaluation as anticancer agents. The synthesis involves reactions with various nucleophiles to generate compounds with potential anticancer activity (Gouhar & Raafat, 2015). Similarly, thiazolidinone derivatives, often featuring in related compounds, have shown promise in antimicrobial and anticancer applications, indicating the potential utility of the query compound in these areas.
Organic Solar Cells
Non-Fullerene Acceptors : Research into the photovoltaic performance of small organic molecules as non-fullerene acceptors in solar cells has utilized compounds with structural similarities, particularly in the context of enhancing the efficiency and stability of organic photovoltaics. These studies often employ computational tools to predict optoelectronic properties, demonstrating the role of such compounds in the development of advanced materials for solar energy conversion (Ali et al., 2019); (Ali et al., 2020).
Metal-Organic Frameworks (MOFs)
Hydrothermal Synthesis and Characterization : The structural versatility and functional tunability of MOFs make them of interest in various applications, from catalysis to gas storage. Studies have focused on the synthesis and characterization of MOFs using mixed ligands, potentially analogous to the functionalities found in the query compound, demonstrating the structural diversity and application potential of these materials (Li et al., 2014).
Optoelectronic Properties and Photovoltaic Applications
Naphthalene Bis-Benzimidazole Derivatives : Research into the optoelectronic properties of derivatives based on naphthalene structures, similar to the query compound, highlights their potential in organic photovoltaic (OPV) devices. These studies provide insights into the molecular design strategies that can enhance the performance of OPVs, with a focus on acceptor moieties and charge-transporting materials (Javed et al., 2021).
Synthesis of Pyrazoles
Tetrasubstituted Pyrazoles : The synthesis of tetrasubstituted pyrazole derivatives from nitrile imines and thioxothiazolidin-5-ylidene acetates demonstrates the reactivity and versatility of compounds containing pyrazole and thioxothiazolidinone functionalities. This research underscores the potential for the development of novel compounds with significant biological or material applications (Yavari et al., 2018).
Eigenschaften
IUPAC Name |
3-[3-naphthalen-1-yl-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c21-9-4-10-24-12-14(11-17-19(25)22-20(26)27-17)18(23-24)16-8-3-6-13-5-1-2-7-15(13)16/h1-3,5-8,11-12H,4,10H2,(H,22,25,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHROIEBCKRGD-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=C4C(=O)NC(=S)S4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)


![2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2766940.png)
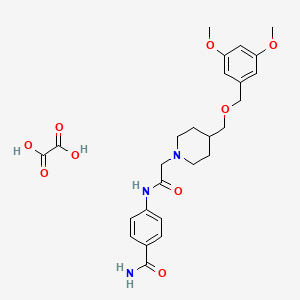
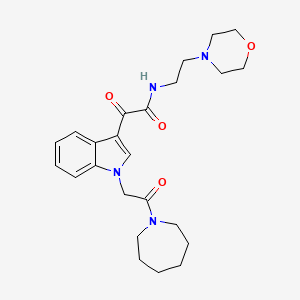
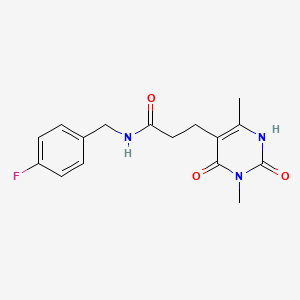
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)
![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2766950.png)
![ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate](/img/structure/B2766951.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
